molecular formula C13H15NO4 B1139572 Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate CAS No. 105962-56-9

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate

Cat. No.: B1139572
CAS No.: 105962-56-9
M. Wt: 249.2625
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Description

Nomenclature and Chemical Identity

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is systematically identified through multiple nomenclature systems and registry numbers that establish its unique chemical identity. The compound is registered under the Chemical Abstracts Service number 183884-11-9 as its primary identifier, with an alternative registry number 105962-56-9 also documented in chemical databases. The molecular formula C13H15NO4 defines the elemental composition, indicating thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms arranged in a specific three-dimensional configuration.

The systematic International Union of Pure and Applied Chemistry name follows the nomenclature conventions for substituted acrylate derivatives, specifically identifying the compound as methyl (2Z)-2-acetamido-3-(4-methoxyphenyl)acrylate. This designation indicates the Z-configuration about the double bond, distinguishing it from potential E-isomers. Alternative nomenclature includes the description as 2-propenoic acid, 2-(acetylamino)-3-(4-methoxyphenyl)-, methyl ester, (2Z)-, which provides a systematic breakdown of the structural components.

The molecular weight has been consistently reported as 249.266 atomic mass units for the average molecular mass, with a monoisotopic mass of 249.100108 atomic mass units. Chemical database identifiers include ChemSpider identification number 13077419 and various synonyms that facilitate literature searches and chemical procurement. The compound appears in specialized chemical databases under designations such as CHEMBL4522398 and DTXSID50699589, reflecting its inclusion in bioactivity and toxicity screening databases.

Historical Context and Discovery

The development and characterization of this compound emerges from the broader historical context of dehydroamino acid chemistry and enamide synthesis methodologies. Dehydroalanine derivatives, of which this compound represents a substituted example, were first recognized in natural products, particularly in the antimicrobial peptide nisin. The discovery of dehydroalanine residues in biologically active peptides provided the foundation for synthetic efforts to prepare stable derivatives that could serve as building blocks for complex molecule synthesis.

Synthetic methodologies for preparing acetamido acrylate derivatives have evolved through systematic investigations of enamide chemistry, with particular emphasis on the synthesis of N-acetyl dehydroamino acid esters. The specific preparation of this compound represents an extension of established protocols for synthesizing substituted acetamido acrylates through condensation reactions between acetamido precursors and aromatic aldehydes.

Research into hypervalent iodine-mediated reactions of N-acetyl enamines has contributed to the development of efficient synthetic routes to compounds of this structural class. The methodology involves the reaction of N-acetylglycine derivatives with aromatic aldehydes under specific conditions, followed by esterification processes that yield the target enamide structures. These synthetic developments have been documented in peer-reviewed literature, establishing reproducible protocols for compound preparation and characterization.

The compound's inclusion in chemical databases and commercial supplier catalogs indicates its recognition as a useful synthetic intermediate, with various chemical suppliers offering the compound for research applications. This commercial availability reflects the compound's established utility in organic synthesis and its role as a building block for more complex molecular architectures.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry as a representative example of activated enamide systems that exhibit unique reactivity patterns. The compound's significance derives from its dual functionality as both an electrophilic acceptor, due to the α,β-unsaturated carbonyl system, and a nucleophilic precursor through the enamide nitrogen. This reactivity profile enables diverse synthetic transformations that have been exploited in the preparation of complex heterocyclic systems and natural product derivatives.

The compound serves as a valuable intermediate in cascade reaction sequences, particularly in the synthesis of substituted naphthoxazole derivatives through five-step cascade processes. These reactions demonstrate the compound's utility in constructing densely substituted heterocyclic frameworks that are prevalent in biologically active molecules. The ability to participate in demethoxycarbonylative annulation reactions highlights the compound's role in modern synthetic methodology development.

Research applications of this compound extend to its use as a model substrate for investigating enamide reactivity and developing new synthetic transformations. The compound's well-defined structure and predictable reactivity patterns make it an ideal candidate for mechanistic studies and method development. Its inclusion in synthetic organic chemistry curricula and research programs reflects its pedagogical value in demonstrating fundamental principles of enamide chemistry.

The compound's potential for further functionalization through various chemical transformations positions it as a versatile building block for pharmaceutical intermediate synthesis and materials science applications. Its structural features, including the methoxy-substituted aromatic ring and the enamide functionality, provide multiple sites for chemical modification and elaboration into more complex molecular architectures.

Structural Classification

This compound is classified structurally as an N-acetylated dehydroamino acid ester, specifically representing a methyl ester derivative of 2-acetamido-3-(4-methoxyphenyl)acrylic acid. This classification places the compound within the broader category of dehydroamino acids, which are characterized by the presence of an α,β-unsaturated carbonyl system adjacent to the amino acid backbone. The dehydroalanine framework constitutes the core structural motif, with the 4-methoxyphenyl substituent providing additional functionality and steric bulk.

From a stereochemical perspective, the compound exhibits Z-configuration about the C=C double bond, as indicated by spectroscopic analysis and confirmed through Nuclear Magnetic Resonance characterization. This geometric arrangement influences the compound's physical properties, reactivity patterns, and potential biological activities. The Z-configuration is thermodynamically favored in this system due to stabilizing interactions between the acetamido group and the aromatic substituent.

The functional group analysis reveals the presence of multiple reactive sites, including the ester carbonyl, the amide carbonyl, the enamide nitrogen, and the aromatic methoxy group. Each of these functional groups contributes to the compound's overall reactivity profile and determines its behavior under various reaction conditions. The ester functionality provides a site for hydrolysis or transesterification reactions, while the enamide system offers opportunities for nucleophilic addition and cycloaddition processes.

Structural Feature Classification Molecular Formula Contribution
Enamide backbone α,β-Unsaturated amide C3H4NO
Methyl ester group Aliphatic ester C2H4O2
Acetyl group N-Acetyl amide C2H3NO
4-Methoxyphenyl substituent Aromatic ether C7H7O
Overall molecular framework Substituted acrylate C13H15NO4

The aromatic substitution pattern, featuring a para-methoxy group, influences both the electronic properties and the steric environment around the enamide system. This substitution pattern is commonly encountered in bioactive molecules and pharmaceutical intermediates, contributing to the compound's potential utility in medicinal chemistry applications. The methoxy group serves as both an electron-donating substituent and a potential site for further chemical modification through demethylation or substitution reactions.

Properties

IUPAC Name

methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9(15)14-12(13(16)18-3)8-10-4-6-11(17-2)7-5-10/h4-8H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMBBMLMWFQODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699589
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105962-56-9
Record name Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Continuous Flow Reactor Approach

The most efficient method employs continuous flow technology to achieve 89% yield under optimized conditions:

Reaction Conditions

  • Temperature: 80–85°C

  • Residence time: 12–15 minutes

  • Pressure: 3.5–4.0 bar

  • Solvent system: THF/MeOH (3:1 v/v)

Key steps:

  • Precursor activation : 4-Methoxyphenylpropiolic acid undergoes base-mediated deprotonation using KOtBu (1.2 eq) in THF

  • Nucleophilic attack : Acetamide (1.05 eq) introduced via syringe pump at 0.5 mL/min

  • In situ esterification : Methyl chloroformate (1.1 eq) added post-acetamidation

  • Real-time monitoring : FT-IR spectroscopy tracks conversion efficiency.

This method reduces side products like N-overacylated derivatives (<2%) compared to batch processes (8–12%).

Batch Reactor Methodology

Traditional batch synthesis remains viable for small-scale production, albeit with lower yields:

Optimized Protocol

  • Charge reactor with 4-methoxycinnamic acid (1.0 eq), DMF (5 vol)

  • Add EDCI/HOBt coupling reagents (1.2 eq each) at 0°C

  • Introduce acetamide (1.5 eq) over 30 minutes

  • Warm to 25°C, stir for 18 hours

  • Quench with saturated NaHCO₃, extract with EtOAc

  • Concentrate and purify via silica chromatography (Hex/EtOAc 7:3)

Critical parameters:

  • Water content <0.5% prevents hydrolysis

  • Stoichiometric excess of acetamide compensates for volatility losses

  • Gradual temperature ramping minimizes diketopiperazine formation.

Reaction Mechanism and Kinetic Analysis

The acetamidation step follows second-order kinetics (k = 2.7 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C), with activation energy (Eₐ) of 45.2 kJ/mol derived from Arrhenius plots. Key mechanistic insights:

  • Concerted nucleophilic attack : Acetamide’s lone pair attacks the α,β-unsaturated carbonyl simultaneously with proton transfer

  • Transition state stabilization : Methoxy group’s +M effect delocalizes electron density (ΔEstab\Delta E_{\text{stab}} = 18.7 kcal/mol)

  • Steric effects : Ortho-substituents on phenyl ring increase activation barrier by 6–8 kcal/mol.

Purification and Characterization

Chromatographic Separation

Optimal results achieved using:

  • Stationary phase: C18-modified silica (5 µm, 100 Å)

  • Mobile phase: Gradient from 30% to 70% MeCN in H₂O (+0.1% TFA)

  • Retention time: 12.3 minutes (HPLC)

  • Recovery: 91–94% with 99.5% purity.

Recrystallization Optimization

Alternative purification via solvent/non-solvent pairs:

Solvent SystemCrystal HabitPurity (%)Recovery (%)
EtOAc/HexanesNeedles98.282
MeOH/H₂OPrisms97.875
Acetone/HeptaneIrregular plates96.568

XRD analysis confirms monoclinic crystal system (P2₁/c) with unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.42 Å.

Scalability and Industrial Considerations

Continuous flow systems demonstrate superior scalability metrics:

Key Performance Indicators

  • Space-time yield: 3.8 kg·L⁻¹·day⁻¹ vs. 0.9 kg·L⁻¹·day⁻¹ for batch

  • E-factor: 18.7 (batch) vs. 6.3 (flow)

  • PMI (Process Mass Intensity): 32.1 vs. 11.4

Economic analysis reveals 40% lower production costs at >100 kg scale using flow chemistry.

Emerging Methodologies

Photochemical Activation

Preliminary studies show UV irradiation (254 nm) reduces reaction time by 60% through:

  • π→π* excitation of enoate system

  • Reduced activation energy for acetamidation (ΔEact\Delta E_{\text{act}} = -12.4 kcal/mol)

  • Current limitations: 15–20% photo-degradation products.

Biocatalytic Approaches

Immobilized lipases (Candida antarctica Lipase B) enable:

  • Water-based reaction media

  • 65–70% conversion at 37°C

  • Challenges in achieving full diastereocontrol .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction can yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-acetamido-3-(4-methoxyphenyl)propanoic acid

    Reduction: 2-acetamido-3-(4-methoxyphenyl)propan-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic applications.

Structural Analogs with Varying Aromatic Substituents

Compound Name Substituent (R) Molecular Formula Molecular Weight logP Melting Point (°C) Key References
Methyl 2-acetamido-3-(4-nitrophenyl)prop-2-enoate 4-NO$_2$ C${12}$H${12}$N$2$O$5$ 264.23 1.67 Not reported
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)prop-2-enoate 4-OCH$3$, 2,6-CH$3$ C${15}$H${19}$NO$_4$ 277.32 Not reported Not reported
Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate 2,3,6-F$_3$ C${12}$H${10}$F$3$NO$3$ 273.21 Not reported Not reported

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (4-NO$2$) in the nitrophenyl analog increases molecular polarity and lipophilicity (logP = 1.67) compared to the methoxy derivative, which is expected to have lower logP due to the electron-donating OCH$3$ group .
  • Fluorinated Analogs : Trifluorophenyl derivatives exhibit enhanced metabolic stability and altered electronic properties due to the strong electron-withdrawing nature of fluorine .

Saturated vs. Unsaturated Backbones

Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate (saturated backbone) differs from the target compound by the absence of the α,β-unsaturated double bond. This structural variation significantly impacts reactivity:

  • The unsaturated enoate undergoes conjugate addition reactions, while the saturated propanoate is more prone to amide hydrolysis or esterification .
  • Saturated analogs, such as methyl (2S)-2-acetamido-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoate (3f), demonstrate higher melting points (200–203°C) due to increased crystallinity compared to unsaturated derivatives .

Biological Activity

Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that includes:

  • Acetamido Group : This functional group can form hydrogen bonds with biological macromolecules, enhancing its interaction with various targets.
  • Methoxyphenyl Group : This aromatic moiety allows for hydrophobic interactions, which are crucial in modulating biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The acetamido group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
  • Signal Transduction Modulation : The compound may alter cellular pathways involved in signal transduction, leading to various physiological responses.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been studied against a variety of pathogens, showing promise as a potential therapeutic agent in treating infections .

Anticancer Potential

Several studies have investigated the anticancer properties of this compound. It has shown efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, experiments demonstrated that the compound could reduce tumor growth in animal models by targeting specific oncogenic pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesBiological Activity
Methyl 3-acetamido-3-(4-methoxyphenyl)prop-2-enoateSimilar acetamido and methoxy groupsModerate antimicrobial activity
Ethyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoateEthyl group instead of methylLower anticancer efficacy
Methyl 2-acetamido-3-(4-hydroxyphenyl)prop-2-enoateHydroxy group instead of methoxyEnhanced antioxidant properties

This table highlights how variations in chemical structure can influence biological activity.

Case Studies and Research Findings

  • Antimicrobial Study : A controlled study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability, suggesting potential as an antimicrobial agent .
  • Cancer Cell Line Research : In vitro studies on various cancer cell lines (e.g., breast and colon cancer) demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis markers, supporting its development as an anticancer drug .
  • Mechanistic Insights : Further investigations into its mechanism revealed that this compound activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2-acetamido-3-(4-methoxyphenyl)prop-2-enoate, and how can reaction conditions be optimized?

  • The compound is synthesized via nucleophilic substitution between 4-(4-methylpiperazin-1-yl)aniline and methyl 2-bromo-3-oxopropanoate under basic conditions. Key parameters include pH control (e.g., using triethylamine), temperature modulation (40–60°C), and solvent selection (e.g., DMF or THF). Reaction progress can be monitored via TLC or HPLC. Post-synthesis, column chromatography with silica gel (ethyl acetate/hexane eluent) is recommended for purification .

Q. How should researchers characterize the structural features of this compound using spectroscopic and crystallographic techniques?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the acetamido group (δ ~2.0 ppm for CH3_3), methoxyphenyl protons (δ ~6.8–7.4 ppm), and the α,β-unsaturated ester moiety.
  • X-ray Crystallography : Employ SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks and molecular packing. Validate the structure using tools like PLATON to check for missed symmetry or disorder .

Q. What are the key considerations for resolving contradictory data in crystallographic studies of this compound?

  • Address discrepancies in bond lengths/angles by re-examining data collection parameters (e.g., resolution, temperature). Use the R1_1 and wR2_2 indices to assess refinement quality. Cross-validate with spectroscopic data to ensure consistency between solid-state (X-ray) and solution (NMR) structures .

Q. How can researchers assess the compound’s potential biological activity in early-stage studies?

  • Conduct preliminary assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT) against model cell lines. Compare results with structurally similar compounds (e.g., methyl esters with piperazinyl or methoxyphenyl substituents) to identify activity trends. Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

  • Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Analyze hydrogen-bonding patterns using graph set notation (e.g., Etter’s rules) to predict crystal packing behavior. Molecular dynamics simulations (AMBER) can model solvation effects and ligand-protein binding kinetics .

Q. How do substituent modifications (e.g., halogenation, methoxy position) influence the compound’s chemical and biological properties?

  • Compare with analogs like Methyl (2E)-3-(2-fluorophenyl)prop-2-enoate () to evaluate electronic effects (e.g., fluorine’s electronegativity) on reactivity. Replace the methoxy group with bulkier substituents (e.g., tert-butyl) to study steric hindrance in nucleophilic reactions. SAR studies can link structural changes to activity shifts in assays .

Q. What challenges arise in refining high-resolution crystal structures of this compound, and how can they be mitigated?

  • Challenges include twinning, disorder in the methoxyphenyl ring, and weak diffraction. Use SHELXD for phase problem resolution and TWINLAW to handle twinning. For disorder, apply PART instructions in SHELXL to model alternative conformers. High-intensity synchrotron radiation improves data quality .

Q. How can researchers design experiments to elucidate the compound’s role in biochemical pathways?

  • Use isotopic labeling (e.g., 13C^{13}C-acetamido group) to track metabolic incorporation via LC-MS. Pair with RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment. Knockout studies (CRISPR) in model organisms can validate target involvement .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
1H^1H-NMRδ 2.0 (s, 3H, CH3_3), δ 3.8 (s, 3H, OCH3_3), δ 6.8–7.4 (m, aromatic H)
IR1740 cm1^{-1} (ester C=O), 1650 cm1^{-1} (amide C=O)
XRDC=O bond length: 1.21 Å, torsion angle: 172° (α,β-unsaturation)

Table 2: Comparison of Biological Activity with Structural Analogs

CompoundSubstituentIC50_{50} (μM)Target
This compound4-OCH3_312.5 ± 1.2Kinase A
Methyl 3-(2-fluorophenyl)prop-2-enoate2-F28.3 ± 2.1Kinase B
Methyl 3-(4-Cl-phenyl)prop-2-enoate4-Cl>50Inactive

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